

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

IR spectra

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Cat. No.: B180291

[Get Quote](#)

An In-depth Technical Guide to the Infrared Spectrum of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. Its molecular architecture, featuring a hydroxyl group, a bulky tert-butyl substituent, a bromine atom, and an aldehyde function arrayed on a benzene ring, makes it a versatile precursor for the synthesis of complex molecules, including Schiff bases and various ligands for metal complexes.^[1] The precise arrangement of these functional groups gives rise to specific and predictable interactions, most notably a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen.^{[2][3]}

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality control of such compounds. It provides a unique vibrational fingerprint, revealing the presence of key functional groups and offering insights into the intramolecular forces that define the molecule's conformation and reactivity. This guide provides a detailed technical analysis of the IR spectrum of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**, grounded in the fundamental principles of vibrational spectroscopy and supported by established experimental protocols.

Theoretical Framework: Deciphering the Vibrational Modes

The IR spectrum of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** is a composite of the vibrational absorptions of its constituent functional groups. The position, intensity, and shape of these absorption bands are dictated by bond strengths, atomic masses, and the molecule's electronic environment.

The Hydroxyl (O-H) and Carbonyl (C=O) Groups: A Tale of Intramolecular Hydrogen Bonding

The most defining feature of this molecule's IR spectrum is the consequence of the proximate hydroxyl and aldehyde groups. In ortho-hydroxybenzaldehydes (salicylaldehydes), a strong intramolecular hydrogen bond forms a stable six-membered pseudo-ring.[\[2\]](#)[\[4\]](#) This interaction is the primary determinant for the spectral characteristics of both the O-H and C=O groups.

- **O-H Stretching Vibration:** In a free, non-hydrogen-bonded phenol, the O-H stretching vibration typically appears as a sharp, strong band around 3600 cm^{-1} .[\[5\]](#)[\[6\]](#) However, the intramolecular hydrogen bonding in this molecule causes a significant shift to a lower wavenumber and a dramatic broadening of the peak. The proton is shared between the two oxygen atoms, weakening the O-H covalent bond and lowering the energy required for its stretching vibration. This results in a very broad, often low-intensity absorption band, typically centered in the $3200\text{-}2500\text{ cm}^{-1}$ region, which can sometimes be difficult to distinguish from the C-H stretching bands.[\[7\]](#)
- **C=O Stretching Vibration:** For aromatic aldehydes, the carbonyl (C=O) stretching absorption is expected in the range of $1710\text{-}1685\text{ cm}^{-1}$ due to conjugation with the benzene ring, which slightly weakens the C=O double bond.[\[8\]](#)[\[9\]](#) The intramolecular hydrogen bonding further delocalizes the carbonyl's pi-electrons, reducing its double-bond character and shifting the absorption to an even lower wavenumber, typically around $1665\text{-}1680\text{ cm}^{-1}$.[\[7\]](#) This peak is expected to be one of the strongest and sharpest in the spectrum.[\[10\]](#)

The Aldehyde C-H Stretching Vibration

Aldehydes are uniquely identified by their C-H stretching vibration. This typically appears as a pair of weak to medium intensity bands, known as a Fermi doublet, in the region of $2880\text{-}2800$

cm^{-1} and 2780-2700 cm^{-1} .^{[11][12]} The presence of these two distinct peaks is highly characteristic and helps to differentiate an aldehyde from a ketone.^[9]

The Aromatic System: C=C and C-H Vibrations

The benzene ring gives rise to several characteristic absorptions:

- Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm^{-1} (typically 3100-3000 cm^{-1}).^[13] These bands are usually of weak to medium intensity.
- Aromatic C=C Stretch: The stretching vibrations within the benzene ring produce a series of medium-to-strong bands in the 1625-1440 cm^{-1} region.^{[11][14]}

The Substituents: Tert-Butyl and Bromo Groups

- Tert-Butyl Group: The bulky tert-butyl group has its own characteristic vibrations. These include C-H stretching modes in the alkane region (3000-2850 cm^{-1}) and distinct C-H bending vibrations, often seen near 1462 cm^{-1} and 1370-1350 cm^{-1} .^{[15][16]}
- C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at a low frequency due to the heavy mass of the bromine atom. This band is typically found in the 690-515 cm^{-1} range and may be weak in intensity.^[6] Its position falls within the complex "fingerprint region," making definitive assignment challenging.^[17]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes a robust method for obtaining the FT-IR spectrum of solid **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**, ensuring data integrity and reproducibility.

Methodology: Potassium Bromide (KBr) Pellet

This method is ideal for solid samples and involves dispersing the analyte in a dry, IR-transparent matrix.

- Sample Preparation:

- Gently grind approximately 1-2 mg of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** using a clean agate mortar and pestle.
- Add 100-200 mg of dry, IR-grade KBr powder. The KBr must be free of moisture, as water shows strong IR absorption and can obscure key spectral features.
- Thoroughly mix and grind the two components until a fine, homogeneous powder is achieved. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the mixture.

- Pellet Formation:
 - Transfer the powder mixture into a pellet-pressing die.
 - Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes. This will form a thin, translucent, or transparent pellet. An opaque or cloudy pellet suggests insufficient grinding or the presence of moisture.
- Instrument Setup & Data Acquisition:
 - Ensure the FT-IR spectrometer's sample compartment is purged with dry nitrogen or air to minimize interference from atmospheric CO₂ and H₂O.
 - Perform a background scan with the empty pellet holder in place. This is crucial for obtaining the true sample spectrum by ratioing against the background.
 - Mount the KBr pellet in the sample holder.
 - Acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Data Interpretation and Visualization

The analysis of the resulting spectrum involves assigning the observed absorption bands to their corresponding molecular vibrations. The table below summarizes the expected key absorptions for **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**.

Table 1: Summary of Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3200–2500	Broad, Medium-Weak	O-H Stretch (Intramolecular H-bonded)	Phenolic Hydroxyl
3100–3000	Weak-Medium	C-H Stretch	Aromatic
2980–2870	Medium-Strong	C-H Stretch (Asymmetric & Symmetric)	Tert-butyl & Alkyl
2880–2800 & 2780–2700	Weak-Medium	H-C=O Stretch (Fermi Doublet)	Aldehyde
1680–1665	Strong, Sharp	C=O Stretch (H-bonded & Conjugated)	Aldehyde
1625–1440	Medium-Strong	C=C Stretch (In-ring)	Aromatic
~1462 & ~1365	Medium	C-H Bending	Tert-butyl
1320–1000	Strong	C-O Stretch	Phenol
690–515	Weak-Medium	C-Br Stretch	Bromoalkane

This table is a synthesized representation based on established spectral data for related functional groups and molecules.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[11\]](#)[\[15\]](#)

Visualization of Key Molecular Interactions

The following diagram illustrates the molecular structure and highlights the critical intramolecular hydrogen bond that governs the IR spectral features of the hydroxyl and carbonyl groups.

Caption: Intramolecular hydrogen bonding in **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**.

Conclusion

The infrared spectrum of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** provides a wealth of structural information. The key diagnostic features are a strong, frequency-lowered carbonyl absorption around 1670 cm^{-1} and a very broad hydroxyl stretch, both resulting from strong intramolecular hydrogen bonding. These are complemented by the characteristic aldehyde C-H Fermi doublet, aromatic C=C and C-H stretches, and absorptions from the tert-butyl group. A thorough understanding of these vibrational modes allows researchers to confirm the identity, assess the purity, and predict the chemical behavior of this important synthetic intermediate.

References

- PubChem. (n.d.). **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**. National Center for Biotechnology Information.
- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
- Thangaraj, V., Gopi, S., Srinivasan, N., & Ponnuswamy, M. N. (2007). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. *Acta Crystallographica Section E: Structure Reports Online*, 63(12), o4571.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
- Bala, B., et al. (2001). “Troublesome” Vibrations of Aromatic Molecules in Second-Order Möller–Plesset and Density Functional Theory Calculations: Infrared Spectra of Phenol and Phenol-OD Revisited. *The Journal of Physical Chemistry A*, 105(32), 7642–7653.
- ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).
- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
- Singh, R. D. (1986). Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). *Proceedings of the Indian Academy of Sciences - Chemical Sciences*, 97(5-6), 615–619.
- Pinchas, S. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. *Applied Spectroscopy*, 46(2), 293-305.
- Goddu, R. F. (1957). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. *Analytical Chemistry*, 29(12), 1790-1794.
- Abramczyk, H., & Michalska, D. (1995). Infrared spectra of hydrogen-bonded salicylic acid and its derivatives. Methyl salicylate. *Journal of Molecular Structure*, 354(1), 39-47.
- Clark, J. (n.d.). Interpretation of the infrared spectrum of benzaldehyde. Doc Brown's Chemistry.
- Gondek, K., Mierzwa-Hersztek, M., & Kopeć, M. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS*. *AGRONOMY SCIENCE*, 74(1).

- International Journal of Advanced Engineering and Management Research. (2020). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL.
- Liler, M. (1966). Infrared Absorption Frequencies of tert-Butoxy Group. *Analytical Chemistry*, 38(12), 1793-1794.
- OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries.
- Asath, R. B., & Amalanathan, M. (2014). The Electronic Effect on the Inter and Intra Molecular Hydrogen Bonding in 5 Chloro Salicylaldehyde and Aniline in CCl₄ System. *International Journal of ChemTech Research*, 6(1), 58-65.
- Chegg. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale.
- Chemistry Stack Exchange. (2017). Is there intramolecular hydrogen bonding in salicylaldehyde?.
- PrepChem. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
- UCLA Chemistry. (n.d.). IR Chart.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.
- ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions.
- Dopfer, O., et al. (2002). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. *Journal of the American Chemical Society*, 124(44), 13259-13268.
- PrepChem. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....
- ResearchGate. (n.d.). Scheme 4. Intramolecular hydrogen bonding in salicylaldehyde..
- ResearchGate. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
- University of California, Santa Cruz. (n.d.). IR Tables.
- ResearchGate. (n.d.). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase.
- Rather, M. A., & Siddiqi, W. A. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. *Journal of Molecular Structure*, 1276, 134763.
- Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
- ResearchGate. (n.d.). (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
- SlidePlayer. (n.d.). The features of IR spectrum.
- Michigan State University. (n.d.). Infrared Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. homework.study.com [homework.study.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. agro.icm.edu.pl [agro.icm.edu.pl]
- 15. researchgate.net [researchgate.net]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. Infrared Spectroscopy [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde IR spectra]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b180291#5-bromo-3-tert-butyl-2-hydroxybenzaldehyde-ir-spectra>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com